molecular formula C16H11BrN2O2S B2650840 2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid CAS No. 554423-29-9

2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid

Cat. No.: B2650840
CAS No.: 554423-29-9
M. Wt: 375.24
InChI Key: HAGYFDNSOBXZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid is a heterocyclic compound that features a thiazole ring, a bromophenyl group, and a pyridine moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl and pyridine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammation, microbial growth, or cancer cell proliferation. Molecular docking studies have shown that it can bind to active sites of proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazole
  • 2-(4-Bromophenyl)-4-(pyridin-3-yl)-1,3-thiazole
  • 4-(4-Bromophenyl)-2-(pyridin-2-yl)-1,3-thiazole

Uniqueness

2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its combination of bromophenyl and pyridine groups enhances its potential as a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

2-[4-(4-bromophenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2S/c17-12-5-3-10(4-6-12)15-13(8-14(20)21)22-16(19-15)11-2-1-7-18-9-11/h1-7,9H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGYFDNSOBXZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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